1,1-Difluoro-3-methylene-cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-3-methylene-cyclobutane is a cyclic compound with the molecular formula C5H6F2. It belongs to the class of halogenated hydrocarbons and is characterized by the presence of two fluorine atoms and a methylene group attached to a cyclobutane ring
Preparation Methods
The synthesis of 1,1-Difluoro-3-methylene-cyclobutane typically involves the functionalization of organic molecules with fluorine substituents. One common method includes the cyclopropanation of suitable precursors followed by fluorination . . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,1-Difluoro-3-methylene-cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Difluoro-3-methylene-cyclobutane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: Used in the production of specialized materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1,1-Difluoro-3-methylene-cyclobutane exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with other molecules. These interactions often involve the formation of strong bonds with target molecules, leading to specific biological or chemical effects .
Comparison with Similar Compounds
1,1-Difluoro-3-methylene-cyclobutane can be compared with other similar compounds such as:
Cyclopropane derivatives: These compounds share a similar ring structure but differ in the presence of fluorine atoms.
Other halogenated cyclobutanes: Compounds with different halogen substituents (e.g., chlorine, bromine) can be compared to highlight the unique properties conferred by fluorine atoms.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
1,1-difluoro-3-methylidenecyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2/c1-4-2-5(6,7)3-4/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJWEGORVHJWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.